

# physical and chemical properties of 1-(Bromomethyl)-4-nitronaphthalene

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## Compound of Interest

Compound Name: 1-(Bromomethyl)-4-nitronaphthalene

Cat. No.: B101661

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## An In-depth Technical Guide to 1-(Bromomethyl)-4-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-(Bromomethyl)-4-nitronaphthalene** (CAS No. 16855-41-7). Due to the limited availability of extensive experimental data in peer-reviewed literature, this document combines reported data with predicted values derived from computational models and extrapolated properties from structurally analogous compounds. Detailed experimental protocols for a plausible synthetic route, purification, and characterization are presented to facilitate its application in research and development. This guide is intended to be a foundational resource for professionals in organic synthesis, medicinal chemistry, and materials science.

### Core Physical and Chemical Properties

**1-(Bromomethyl)-4-nitronaphthalene** is a bifunctional naphthalene derivative, featuring both a reactive bromomethyl group and an electron-withdrawing nitro group. These functionalities make it a valuable intermediate for the synthesis of more complex molecular architectures.

## Physical Properties

The physical characteristics of **1-(Bromomethyl)-4-nitronaphthalene** are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>8</sub> BrNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	266.09 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Expected to be a crystalline solid	Inferred from related compounds
Melting Point	Data not available	N/A
Boiling Point	400.1 ± 25.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.613 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Solubility	Expected to be insoluble in water; soluble in common organic solvents like THF, CH <sub>2</sub> Cl <sub>2</sub> , and Ethyl Acetate.	Inferred from structural analogues <a href="#">[3]</a>

## Chemical Properties and Reactivity

The chemical behavior of **1-(Bromomethyl)-4-nitronaphthalene** is dictated by its two primary functional groups:

- Bromomethyl Group (-CH<sub>2</sub>Br):** The carbon-bromine bond at the benzylic position is relatively weak, making the bromide a good leaving group. This site is highly susceptible to nucleophilic substitution reactions (S<sub>N</sub>2), allowing for the introduction of a wide variety of functional groups (e.g., amines, alcohols, thiols, cyanides).
- Nitro Group (-NO<sub>2</sub>):** As a strong electron-withdrawing group, the nitro moiety deactivates the naphthalene ring system towards electrophilic aromatic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, although this is less common than reactions at the bromomethyl site. The nitro group is readily reduced to an amino group (-

NH<sub>2</sub>) using various reducing agents (e.g., SnCl<sub>2</sub>, H<sub>2</sub>/Pd-C), providing a crucial pathway to aminonaphthalene derivatives.[4]

The compound is expected to be incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[4]

## Spectroscopic Profile (Predicted)

While experimental spectra for **1-(Bromomethyl)-4-nitronaphthalene** are not widely available, a reliable spectroscopic profile can be predicted based on the analysis of its constituent parts: the 1-(bromomethyl)naphthalene and 4-nitronaphthalene systems.

### Predicted <sup>1</sup>H NMR Spectrum (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 8.6 - 8.8	d	1H	Ar-H (peri to -NO <sub>2</sub> )
~ 8.2 - 8.4	d	1H	Ar-H
~ 7.8 - 8.0	d	1H	Ar-H
~ 7.6 - 7.8	m	2H	Ar-H
~ 7.5 - 7.6	d	1H	Ar-H
~ 5.0 - 5.2	s	2H	-CH <sub>2</sub> Br

### Predicted <sup>13</sup>C NMR Spectrum (100 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment
~ 145 - 148	C-NO <sub>2</sub>
~ 130 - 135	Quaternary Ar-C
~ 125 - 130	Ar-CH
~ 120 - 125	Ar-CH
~ 30 - 33	-CH <sub>2</sub> Br

## Predicted Infrared (IR) Spectrum

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1520 - 1510	Strong	Asymmetric NO <sub>2</sub> Stretch
1350 - 1340	Strong	Symmetric NO <sub>2</sub> Stretch
1220 - 1210	Strong	C-N Stretch
~ 1215	Strong	CH <sub>2</sub> Wag (-CH <sub>2</sub> Br)
680 - 660	Strong	C-Br Stretch

## Predicted Mass Spectrum (EI-MS)

m/z	Interpretation
265/267	[M] <sup>+</sup> • Molecular ion peak (bromine isotope pattern)
186	[M - Br] <sup>+</sup> Fragment resulting from loss of bromine radical
170	[M - CH <sub>2</sub> Br] <sup>+</sup> Fragment resulting from loss of bromomethyl radical
140	[C <sub>11</sub> H <sub>8</sub> ] <sup>+</sup> • Naphthylmethyl cation fragment

## Experimental Protocols

The following section details a plausible synthetic route and standard characterization procedures for **1-(Bromomethyl)-4-nitronaphthalene**.

## Proposed Synthesis Workflow

A logical and efficient synthesis involves a two-step process starting from 1-methylnaphthalene:

- Nitration: Regioselective nitration of 1-methylnaphthalene to form 1-methyl-4-nitronaphthalene.

- Radical Bromination: Free-radical bromination of the methyl group to yield the final product.



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Caption: Proposed workflow for the synthesis and characterization of **1-(Bromomethyl)-4-nitronaphthalene**.

## Detailed Synthesis Protocol

Step 1: Synthesis of 1-Methyl-4-nitronaphthalene (Adapted from nitration of naphthalene<sup>[5]</sup>)

- To a stirred solution of 1-methylnaphthalene (1.0 eq) in glacial acetic acid, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise.
- Maintain the reaction temperature below 10 °C using an ice bath during the addition.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker of ice water.
- Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 1-methyl-4-nitronaphthalene.

Step 2: Synthesis of **1-(Bromomethyl)-4-nitronaphthalene** (Adapted from bromination of 4-bromo-1-methylnaphthalene)

- Dissolve 1-methyl-4-nitronaphthalene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl<sub>4</sub>).
- Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) to the solution.

- Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
- Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.
- Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.

## Purification Protocol

- The crude **1-(Bromomethyl)-4-nitronaphthalene** can be purified by silica gel column chromatography.
- A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended.
- Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
- Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/hexane.

## Spectroscopic Characterization Protocol

- NMR Spectroscopy: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher spectrometer.
- IR Spectroscopy: Obtain the infrared spectrum using either a KBr pellet method or by depositing a thin film of the sample on a salt plate from a volatile solvent like dichloromethane.
- Mass Spectrometry: Analyze the sample using an Electron Ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

## Safety and Handling

**1-(Bromomethyl)-4-nitronaphthalene** is expected to be a hazardous substance.[6]

- Health Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin. The bromomethyl group suggests it may be a lachrymator and an alkylating agent.
- Personal Protective Equipment (PPE): Handle only in a well-ventilated chemical fume hood. [7][8] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[6]
- Storage: Store in a cool, dry, and dark place in a tightly sealed container.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place. The predicted data and protocols should be validated experimentally.

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